molecular formula C17H17N3O3 B2895363 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid CAS No. 1008212-14-3

1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

货号: B2895363
CAS 编号: 1008212-14-3
分子量: 311.341
InChI 键: VHWPVFLQOPFZLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is a structurally novel compound emerging in pharmacological research, primarily investigated for its potential as a potent and selective kinase inhibitor. Its core benzofuro[3,2-d]pyrimidine scaffold is a known privileged structure in medicinal chemistry, often associated with high-affinity binding to the ATP pockets of various kinases. Research on analogous compounds has demonstrated significant efficacy in targeting key oncogenic drivers , suggesting its primary application lies in the field of cancer biology and targeted therapy development. The molecule's specific mechanism of action is believed to involve the allosteric inhibition of protein kinases, which are critical enzymes in signal transduction pathways that regulate cell proliferation, survival, and differentiation. By interfering with these pathways, this compound serves as a valuable chemical probe for researchers to dissect the complex roles of specific kinases in disease models. Studies have shown that targeting these signaling nodes can induce apoptosis and suppress tumor growth in preclinical models . Consequently, it is a critical tool for investigating carcinogenesis and for the in vitro evaluation of new therapeutic strategies, providing foundational data for future drug discovery campaigns.

属性

IUPAC Name

1-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-2-13-18-14-10-6-3-4-8-12(10)23-15(14)16(19-13)20-9-5-7-11(20)17(21)22/h3-4,6,8,11H,2,5,7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWPVFLQOPFZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCCC3C(=O)O)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4O2
  • Molecular Weight : 298.35 g/mol

Research indicates that compounds similar to this compound exhibit significant anticancer properties by targeting multiple pathways:

  • Tyrosine Kinase Inhibition : Compounds in this class have been shown to inhibit various tyrosine kinases, which are crucial in cancer cell proliferation and survival. For example, a related compound demonstrated IC50 values against EGFR and Her2 in the low nanomolar range, indicating strong inhibitory potential .
  • Induction of Apoptosis : Mechanistic studies revealed that these compounds can induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

CompoundSubstituentIC50 (µM)Activity
5e2-Cl29High cytotoxicity against HepG2
5h2-F43Moderate cytotoxicity
5k3,4-di-Cl40Potent inhibitor of multiple kinases

This table summarizes the IC50 values for different derivatives and their corresponding activities against specific cancer cell lines .

Study on Anticancer Activity

In a recent study, a derivative of the compound was evaluated for its cytotoxic effects against several cancer cell lines including HepG2, HeLa, and MDA-MB-231. The results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 29 to 59 µM across different lines. Notably, it induced cell cycle arrest and apoptosis in HepG2 cells .

Enzyme Inhibition Studies

Another investigation focused on the enzyme inhibitory potential of related compounds. These studies revealed that certain derivatives could inhibit arginase I and II with high potency (IC50 values as low as 1.3 nM), suggesting a promising avenue for therapeutic development against diseases associated with arginine metabolism .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid and analogous compounds.

Compound Molecular Weight (g/mol) Key Substituents Bioactivity Synthesis & Stability
This compound 337.38 Ethylbenzofuropyrimidine, pyrrolidine-2-carboxylic acid Not explicitly reported (likely kinase inhibition) Requires multi-step heterocyclic fusion
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-...pyrrolidine-3-carboxylic acid 466.43 Benzodioxol, trifluoromethylphenyl urea Anti-inflammatory or protease inhibition 68% crude yield; >99% purity via LC
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide 399.26 (approx.) Bromobenzoyl, phenyl, nitrile Crystallographic studies Phase-transfer catalysis; racemic mixture
Cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid amide ~600 (approx.) Cyclopentanecarbonyl, cyclic tetrapeptide Antimicrobial activity Isolated from Streptomyces sp. TN17
1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid 275.30 Methylthienopyrimidine Discontinued (likely stability issues) Commercial synthesis challenges

Structural and Functional Insights

  • Benzofuropyrimidine vs. Benzodioxol Derivatives : The ethylbenzofuropyrimidine core in the target compound offers greater rigidity and electron-deficient aromaticity compared to the benzodioxol system in , which may enhance binding to ATP pockets in kinases. The trifluoromethylphenyl urea group in introduces strong hydrogen-bonding capacity, absent in the target compound.
  • Substituent Effects: The ethyl group in the target compound improves lipophilicity (clogP ~2.5 estimated) relative to the methylthienopyrimidine derivative , which was discontinued due to instability. Bromine in adds steric bulk but reduces solubility.
  • Bioactivity : The cyclic tetrapeptide in demonstrates broad-spectrum antimicrobial activity, suggesting that pyrrolidine-carboxylic acid derivatives with bulky acyl groups (e.g., cyclopentanecarbonyl) may favor membrane disruption. In contrast, the target compound’s smaller substituents may optimize intracellular target engagement.

Stability and Chirality

  • Unlike the racemic 1-(4-bromobenzoyl)-2-phenylpyrrolidine , the target compound’s chirality (from pyrrolidine-2-carboxylic acid) could enable enantioselective activity, though resolution methods remain unverified.

Research Implications

The ethylbenzofuropyrimidine-pyrrolidine scaffold represents a balance between rigidity and bioavailability, distinct from larger cyclic peptides or polar urea derivatives .

常见问题

Q. Key Challenges :

  • Regioselectivity : Ensuring ethyl group placement at the 2-position of the benzofuropyrimidine requires controlled reaction conditions.
  • Yield Optimization : Multi-step reactions often suffer from cumulative yield losses; intermediates must be rigorously characterized via NMR and mass spectrometry .

Basic: How is the compound structurally characterized?

Methodological Answer:
Structural elucidation relies on:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., ethyl group protons at δ ~1.2–1.4 ppm, aromatic protons in benzofuropyrimidine at δ ~7.0–8.5 ppm).
  • 2D NMR (COSY, HSQC) : Resolves connectivity between the pyrrolidine and benzofuropyrimidine moieties.

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ expected for C₁₉H₂₀N₂O₃).

X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the pyrrolidine ring .

Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid) to validate assignments .

Advanced: How can enantiomeric purity be controlled during synthesis?

Methodological Answer:
Chiral purity is critical for biological activity. Strategies include:

Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric synthesis to control stereochemistry at the pyrrolidine ring .

Chiral Resolution : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers.

Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization catalysts to achieve high enantiomeric excess (ee >98%) .

Validation : Monitor ee via polarimetry or chiral HPLC. For example, a reported method for similar pyrrolidine derivatives uses a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase .

Advanced: What strategies address low yields in the cyclization step?

Methodological Answer:
Low yields in benzofuropyrimidine cyclization often stem from:

  • Side Reactions : Competing dimerization or over-oxidation.
  • Temperature Sensitivity : Exothermic reactions require precise temperature control (−10°C to 0°C).

Q. Optimization Strategies :

Reagent Selection : Replace POCl₃ with PCl₃ for milder conditions, reducing side products.

Microwave-Assisted Synthesis : Accelerate cyclization (e.g., 150°C, 20 min) to improve yields by 15–20% .

In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Case Study : A 2025 study on analogous pyrimidines achieved 75% yield using microwave-assisted cyclization, compared to 50% with conventional heating .

Advanced: How to resolve contradictory reports on biological activity?

Methodological Answer:
Contradictory data (e.g., anti-inflammatory vs. anticancer activity) may arise from:

Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (IC₅₀ vs. EC₅₀).

Structural Analogues : Subtle modifications (e.g., ethyl vs. methyl groups) can drastically alter activity.

Q. Resolution Steps :

Dose-Response Studies : Test the compound across a broad concentration range (1 nM–100 µM).

Target Profiling : Use kinase or protease panels to identify off-target effects.

Meta-Analysis : Compare data with structurally related compounds (e.g., benzofuropyrimidines with piperidine vs. pyrrolidine rings) .

Example : A 2025 study noted that ethyl substitution enhances binding to COX-2 (anti-inflammatory target) but reduces affinity for topoisomerase II (anticancer target) .

Basic: What are the compound’s solubility and formulation challenges?

Methodological Answer:
The compound’s poor aqueous solubility (<0.1 mg/mL) necessitates:

Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays.

Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in vivo.

Salt Formation : Convert the carboxylic acid to a sodium or potassium salt for enhanced solubility .

Stability Note : Store at −20°C under inert gas (argon) to prevent hydrolysis of the pyrrolidine ring .

Advanced: How to design SAR studies for this compound?

Methodological Answer:
Structure-Activity Relationship (SAR) studies should focus on:

Core Modifications :

  • Replace benzofuropyrimidine with thienopyrimidine to assess heterocycle impact.
  • Vary ethyl group position (2- vs. 3-substitution).

Pyrrolidine Optimization :

  • Introduce methyl or fluorine substituents to modulate lipophilicity (logP).
  • Test proline vs. piperidine analogs for conformational effects.

Q. Experimental Design :

  • Parallel Synthesis : Use combinatorial chemistry to generate 20–50 derivatives.
  • QSAR Modeling : Apply machine learning (e.g., Random Forest) to predict activity from molecular descriptors .

Reference Data : A 2025 SAR study on methyl-substituted analogs showed a 10-fold increase in potency against TNF-α .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。